Dicyclohexylmethylchlorosilane
Description
Historical Trajectories and Evolution of Organosilicon Chemistry
The journey of organosilicon chemistry began in 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane compound. wikipedia.orgiust.ac.ir In the same year, they also prepared tetraethylsilane. numberanalytics.comsbfchem.com This marked the formal beginning of the study of organosilicon compounds. sbfchem.com
A significant leap forward occurred in the early 20th century through the extensive work of Frederic S. Kipping. wikipedia.orgiust.ac.ir Between 1898 and 1944, Kipping published numerous papers and is credited with coining the term "silicone." wikipedia.orgrichsilicone.com His research, which heavily utilized Grignard reagents for creating alkyl- and arylsilanes, laid the foundational groundwork for the silicone industry. wikipedia.orgiust.ac.ir
The 1940s heralded a new era for organosilicon chemistry with the development of the "direct process" by Eugene G. Rochow and Richard Müller. mdpi.com This process, also known as the Müller-Rochow process, provided an efficient and cost-effective method for synthesizing organosilanes on an industrial scale, revolutionizing the production of silicones. mdpi.com This development was crucial for the expansion of the organosilicon industry, which saw its first dedicated factory established in 1943 by Dow Corning. sbfchem.com The subsequent decades saw rapid advancements in the synthesis of new organosilicon reagents and catalysts, further solidifying their importance in various industrial applications. sbfchem.com
Classification and Academic Significance of Organohalosilanes
Organohalosilanes are a class of organosilicon compounds characterized by the presence of at least one halogen atom bonded directly to a silicon atom, which is also bonded to at least one organic group. google.com The reactivity of the silicon-halogen bond makes these compounds crucial intermediates in the synthesis of a wide array of other organosilicon compounds. pageplace.de
The academic and industrial importance of organohalosilanes is underscored by their versatility. They serve as precursors for silicones, silanes, and other silicon-containing polymers. sbfchem.comnumberanalytics.com The value of specific organohalosilanes can vary significantly based on their substitution pattern. For instance, in the case of methylchlorosilanes, the market value generally follows the trend: (CH₃)₂SiHCl > CH₃SiHCl₂ > (CH₃)₃SiCl > (CH₃)₂SiCl₂ > CH₃SiCl₃. google.com This hierarchy reflects their utility in different synthetic applications.
Organohalosilanes are classified based on the number and type of organic groups and halogen atoms attached to the silicon center. This structural diversity allows for fine-tuning of their chemical and physical properties for specific applications in materials science and organic synthesis. acs.org
Positional Relevance of Dicyclohexylmethylchlorosilane in Advanced Organosilicon Research
This compound belongs to the family of organohalosilanes and is distinguished by the presence of two cyclohexyl groups and one methyl group attached to the silicon atom, along with a chlorine atom. This specific combination of bulky, cycloaliphatic groups and a smaller alkyl group imparts unique steric and electronic properties to the molecule.
In advanced organosilicon research, compounds like this compound are explored for their potential in creating specialized polymers and materials. The cyclohexyl groups can enhance thermal stability and confer specific solubility characteristics to the resulting polymers. idealawyers.com Research in this area often focuses on the synthesis of polysilazanes and polysiloxazanes, which are precursors to ceramic materials and specialized coatings. idealawyers.comepo.org The inclusion of bulky substituents like the cyclohexyl group can influence the final properties of these materials, such as hardness, durability, and resistance to corrosion. idealawyers.comepo.org
The synthesis and reactions of such sterically hindered organosilicon compounds are an active area of investigation, aiming to develop new materials with tailored properties for demanding applications in electronics, aerospace, and biomedical fields. pageplace.deumd.edu
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H25ClSi |
|---|---|
Molecular Weight |
244.87 g/mol |
IUPAC Name |
chloro-dicyclohexyl-methylsilane |
InChI |
InChI=1S/C13H25ClSi/c1-15(14,12-8-4-2-5-9-12)13-10-6-3-7-11-13/h12-13H,2-11H2,1H3 |
InChI Key |
JBCVMEFOAJWNSE-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C1CCCCC1)(C2CCCCC2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for Dicyclohexylmethylchlorosilane
Established Synthetic Routes for Chlorosilanes
The synthesis of chlorosilanes is a cornerstone of organosilicon chemistry. These compounds serve as crucial intermediates for the production of a wide array of silicon-containing materials. The primary methods for creating silicon-carbon bonds in chlorosilanes include the direct process and Grignard reactions.
The direct process, also known as the Müller-Rochow process, involves the reaction of an organic halide with silicon metal at elevated temperatures in the presence of a copper catalyst. gelest.com This method is predominantly used for the large-scale industrial production of methylchlorosilanes. Another significant route is the hydrosilylation reaction, where a silane (B1218182) with a silicon-hydride bond (Si-H) is added across a carbon-carbon double or triple bond, a process often catalyzed by platinum complexes.
Grignard Reagent-Based Syntheses of Dicyclohexylmethylchlorosilane
The Grignard reaction is a versatile and widely employed method for the synthesis of organosilicon compounds, including this compound. tamu.edu This method involves the reaction of an organomagnesium halide (Grignard reagent) with a silicon halide. wisc.edu For the synthesis of this compound, the process would typically involve the reaction of cyclohexylmagnesium halide with methyltrichlorosilane.
The general reaction scheme is as follows:
2 C₆H₁₁MgX + CH₃SiCl₃ → (C₆H₁₁)₂CH₃SiCl + 2 MgXCl
Where C₆H₁₁MgX is the cyclohexylmagnesium halide (X is typically Cl or Br).
The reaction is highly exothermic and requires careful control of the reaction temperature. gordon.edu The choice of solvent is also critical, with ethers such as diethyl ether or tetrahydrofuran (B95107) (THF) being commonly used to stabilize the Grignard reagent. google.com The stoichiometry of the reactants must be carefully controlled to maximize the yield of the desired this compound and minimize the formation of byproducts such as tricyclohexylmethylsilane or mono-substituted products.
| Reactant | Role |
| Cyclohexylmagnesium halide | Nucleophilic source of the cyclohexyl group |
| Methyltrichlorosilane | Electrophilic silicon source |
| Diethyl ether or THF | Solvent to stabilize the Grignard reagent |
Catalytic Cycloalkyl Substitution Processes for Chlorosilanes, including this compound
Catalytic methods offer an alternative, and often more efficient, route to the synthesis of organochlorosilanes. While direct catalytic cycloalkylation of chlorosilanes is less common than Grignard-based methods, certain catalytic processes can be adapted for this purpose.
One such approach is the use of transition metal catalysts to facilitate the coupling of cycloalkyl halides with chlorosilanes. For instance, nickel complexes have been shown to catalyze the direct silyl-Heck reaction of chlorosilanes with alkenes to form alkenylsilanes. nih.gov While not a direct cycloalkylation, this demonstrates the potential of catalytic C-Si bond formation.
Another relevant catalytic process is the hydrogenolysis of chlorosilanes. goettingen-research-online.de This involves the reaction of a chlorosilane with hydrogen gas in the presence of a catalyst to produce a hydrosilane. These hydrosilanes can then potentially undergo further catalytic reactions to introduce cycloalkyl groups.
Direct Synthesis Approaches in Organochlorosilane Production
The "Direct Process" or Müller-Rochow synthesis is a key industrial method for producing organochlorosilanes, primarily methylchlorosilanes. gelest.com This process involves the high-temperature reaction of an alkyl or aryl halide with elemental silicon, catalyzed by copper.
For the synthesis of a more complex molecule like this compound, the direct process is not the standard approach due to the high temperatures and potential for side reactions and rearrangements of the cyclohexyl group. However, the fundamental principle of reacting an organic halide with silicon under specific conditions remains a key concept in organosilicon chemistry.
Purity Assessment and Isolation Strategies in Research Synthesis
The purification and characterization of this compound are critical steps to ensure the product meets the required specifications for its intended application. Chlorosilanes are sensitive to moisture, which can lead to hydrolysis and the formation of siloxanes. gelest.com Therefore, all purification and handling must be conducted under anhydrous conditions.
Isolation: The primary method for isolating this compound from the reaction mixture is fractional distillation under reduced pressure. This technique separates the product from unreacted starting materials, solvent, and byproducts based on differences in their boiling points.
Purity Assessment: Several analytical techniques are employed to assess the purity of the final product:
Gas Chromatography (GC): GC is a powerful tool for separating and quantifying the components of a volatile mixture. nih.govchromforum.orggoogle.com A specific GC method can be developed to determine the percentage of this compound and identify any impurities. nih.gov For chlorosilane analysis, specialized columns and detectors may be necessary to handle the corrosive nature of the analytes. wasson-ece.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ²⁹Si NMR spectroscopy are invaluable for confirming the structure of the synthesized compound and identifying any structural isomers or impurities.
Mass Spectrometry (MS): Coupled with gas chromatography (GC-MS), mass spectrometry can identify the components of a mixture by their mass-to-charge ratio, providing further confirmation of the product's identity and the presence of any impurities. analytice.com
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as Si-Cl and C-H bonds.
The combination of these techniques provides a comprehensive assessment of the purity and structural integrity of the synthesized this compound. nih.gov
| Technique | Purpose |
| Fractional Distillation | Isolation and purification |
| Gas Chromatography (GC) | Purity assessment and impurity profiling nih.govchromforum.orggoogle.com |
| NMR Spectroscopy | Structural confirmation |
| Mass Spectrometry (MS) | Identification of components analytice.com |
| IR Spectroscopy | Functional group analysis |
Reactivity and Reaction Dynamics of Dicyclohexylmethylchlorosilane
Nucleophilic Substitution at Silicon Centers in Chlorosilanes
The silicon-chlorine (Si-Cl) bond in chlorosilanes is highly polarized, rendering the silicon atom electrophilic and susceptible to attack by nucleophiles. This results in the displacement of the chloride ion, a good leaving group. The reaction mechanism for nucleophilic substitution at a silicon center can proceed through various pathways, often influenced by the steric bulk of the substituents on the silicon atom, the nature of the nucleophile, and the solvent. For sterically hindered chlorosilanes like dicyclohexylmethylchlorosilane, the reaction rates are generally slower compared to less hindered analogues such as trimethylchlorosilane.
This compound readily reacts with oxygen-containing nucleophiles, such as water, alcohols, and silanols, to form new silicon-oxygen (Si-O) bonds.
Hydrolysis: The reaction with water leads to the formation of the corresponding silanol, dicyclohexylmethylsilanol. This reaction is typically rapid and exothermic. The initial hydrolysis product, the silanol, can then undergo self-condensation to form a disiloxane, which contains a Si-O-Si linkage. The bulky cyclohexyl groups can slow down the rate of this condensation reaction compared to smaller silanols.
Reaction Scheme: Hydrolysis (C₆H₁₁)₂CH₃SiCl + H₂O → (C₆H₁₁)₂CH₃SiOH + HCl 2 (C₆H₁₁)₂CH₃SiOH → (C₆H₁₁)₂CH₃Si-O-SiCH₃(C₆H₁₁)₂ + H₂O
Alcoholysis: In the presence of an alcohol (ROH), this compound is converted to an alkoxysilane. mdpi.com This reaction is often carried out in the presence of a base (e.g., a tertiary amine like pyridine (B92270) or triethylamine) to neutralize the hydrogen chloride (HCl) byproduct, which drives the reaction to completion. fishersci.co.uk The choice of alcohol and reaction conditions can be tailored to produce a variety of alkoxysilane products.
| Nucleophile | Base | Product |
| Methanol (CH₃OH) | Pyridine | Dicyclohexyl(methoxy)methylsilane |
| Ethanol (C₂H₅OH) | Triethylamine | Dicyclohexyl(ethoxy)methylsilane |
| Isopropanol ((CH₃)₂CHOH) | Pyridine | Dicyclohexyl(isopropoxy)methylsilane |
Nitrogen-based nucleophiles, such as primary and secondary amines, react with this compound to form silylamines.
Amination: The reaction with amines (R₂NH) results in the formation of a silicon-nitrogen (Si-N) bond. Similar to alcoholysis, this reaction typically requires a stoichiometric amount of a second equivalent of the amine or a non-nucleophilic base to act as an HCl scavenger. fishersci.co.ukyoutube.com The direct reaction between a carboxylic acid and an amine to form an amide is often difficult because amines are basic and tend to deprotonate carboxylic acids. libretexts.orgchemistrysteps.com However, activating agents can facilitate this conversion. libretexts.orgchemistrysteps.com The significant steric hindrance around the silicon atom in this compound can make these reactions slower, sometimes requiring elevated temperatures. researchgate.net
Reaction Scheme: Amination with Diethylamine (C₆H₁₁)₂CH₃SiCl + 2 (C₂H₅)₂NH → (C₆H₁₁)₂CH₃SiN(C₂H₅)₂ + (C₂H₅)₂NH₂⁺Cl⁻
The formation of stable silicon-carbon (Si-C) bonds is a cornerstone of organosilicon chemistry. lkouniv.ac.in Reactions of this compound with carbon-based nucleophiles, such as Grignard and organolithium reagents, are fundamental for attaching new organic groups to the silicon center. lkouniv.ac.inwikipedia.org
Grignard Reagents (RMgX): These reagents are powerful tools for alkylation and arylation of chlorosilanes. gelest.com The reaction of this compound with a Grignard reagent, for instance, ethylmagnesium bromide, results in the formation of a new Si-C bond, yielding dicyclohexyl(ethyl)methylsilane. masterorganicchemistry.comchemguide.co.uk Ether solvents like diethyl ether or tetrahydrofuran (B95107) (THF) are essential for the formation and reactivity of Grignard reagents. libretexts.org
Organolithium Reagents (RLi): Organolithium compounds are generally more reactive than their Grignard counterparts and are also widely used for Si-C bond formation. organicchemistrydata.orgchemohollic.com For example, reacting this compound with n-butyllithium provides dicyclohexyl(butyl)methylsilane. These reactions are typically performed at low temperatures under an inert atmosphere to control their high reactivity. masterorganicchemistry.comlibretexts.org
| Reagent | Solvent | Product |
| Phenylmagnesium Bromide (C₆H₅MgBr) | THF | Dicyclohexyl(methyl)phenylsilane |
| Vinyllithium (B1195746) (CH₂=CHLi) | Diethyl Ether | Dicyclohexyl(methyl)vinylsilane |
| tert-Butyllithium ((CH₃)₃CLi) | Pentane | Dicyclohexyl(tert-butyl)methylsilane |
Hydrosilylation Reactions Involving this compound Precursors
Hydrosilylation is the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. wikipedia.orgmdpi.com The precursor to this compound is dicyclohexylmethylsilane (B11991985), which contains the reactive Si-H moiety. This reaction is a highly efficient and atom-economical method for creating Si-C bonds and is typically catalyzed by transition metal complexes, most commonly those based on platinum. mdpi.comsigmaaldrich.commdpi.com
In a typical hydrosilylation reaction, dicyclohexylmethylsilane would add to an alkene, such as 1-octene, in the presence of a catalyst like Speier's catalyst (H₂PtCl₆) or Karstedt's catalyst. The addition generally follows an anti-Markovnikov pattern, with the silicon atom attaching to the terminal carbon of the alkene. The steric bulk of the dicyclohexylmethylsilyl group influences the regioselectivity and rate of the reaction.
Reaction Scheme: Hydrosilylation of 1-Octene (C₆H₁₁)₂CH₃SiH + CH₂=CH(CH₂)₅CH₃ --(Pt catalyst)--> (C₆H₁₁)₂CH₃Si(CH₂)₇CH₃
Formation of Silicon-Carbon Bonds via this compound Intermediates
As detailed in section 3.1.3, this compound is a key intermediate for the synthesis of more complex organosilanes containing new silicon-carbon bonds. The reaction with organometallic reagents like Grignard and organolithium compounds is the most direct method for this transformation. researchgate.net
This synthetic strategy allows for the introduction of a wide array of functional and non-functional organic groups. For example, introducing a vinyl group via vinyllithium yields dicyclohexyl(methyl)vinylsilane, a monomer that could potentially be used in polymerization reactions. Similarly, attaching an aryl group like phenyl using phenylmagnesium bromide creates a mixed alkyl-aryl silane (B1218182) with distinct electronic and steric properties. The robustness of the Si-C bond makes these products stable intermediates for further organic transformations. lkouniv.ac.in
Si-H Bond Activation and Subsequent Transformations in Related Silane Chemistry
The Si-H bond in the precursor, dicyclohexylmethylsilane, is not only reactive in hydrosilylation but can also be activated by other means, leading to a variety of chemical transformations. rsc.org This activation often involves interaction with transition metal complexes or strong Lewis acids. rsc.orgnih.gov
Electrophilic activation of the Si-H bond can occur when the silane interacts with a Lewis acidic center. nih.gov This polarizes the Si-H bond, making the hydride (H⁻) more readily transferable. rsc.orgnih.gov For instance, certain metal complexes can cleave the Si-H bond heterolytically, generating a silylium-like cation and a metal-hydride species. nih.gov These reactive intermediates can then participate in a range of reactions, such as the reduction of carbonyl compounds or carbon dioxide.
Furthermore, the oxidative addition of the Si-H bond to a low-valent transition metal center is a key step in many catalytic cycles. researchgate.net This process forms a silyl-metal-hydride complex, which can then undergo further reactions like migratory insertion or reductive elimination to form new silylated organic molecules. The steric bulk of the dicyclohexylmethylsilyl group would play a critical role in the kinetics and outcome of these activation processes.
Dicyclohexylmethylchlorosilane As a Precursor in Advanced Materials Synthesis
Polymerization Pathways to Organosilicon Polymers
Organosilicon polymers are noted for their unique properties, which often include high thermal stability, chemical resistance, and desirable dielectric characteristics. Dicyclohexylmethylchlorosilane serves as a critical building block or modifying agent in the synthesis of several classes of these advanced polymers.
Polysilazanes and the related polysiloxazanes are polymers with backbones consisting of alternating silicon and nitrogen atoms. These materials are often used as precursors to ceramic materials (silicon nitride and silicon carbonitride) due to their high thermal stability. The synthesis of these polymers frequently involves the ammonolysis of halosilanes. google.comidealawyers.com In this process, a halosilane, or a mixture of different halosilanes, is reacted with anhydrous ammonia. epo.org The reaction generates an ammonium (B1175870) halide salt as a by-product, which can act as an acid catalyst, promoting further polymerization and leading to a reduction in the number of Si-H bonds relative to the starting materials. google.comunifiedpatents.com
This compound, as a monofunctional chlorosilane, can be integrated into the polymerization process. While difunctional or trifunctional chlorosilanes are necessary to build the main polymer chain, this compound can be used as a chain-terminating agent. Its introduction controls the molecular weight of the resulting polysilazane and incorporates the bulky dicyclohexylmethylsilyl group at the chain ends. This functionalization can enhance the solubility of the polymer in organic solvents and improve its hydrolytic stability due to the steric hindrance provided by the cyclohexyl groups.
Silsesquioxanes are a class of organosilicon compounds with the general formula (RSiO₃)ₙ, characterized by a cage-like or ladder-like structure. These materials are considered organic-inorganic hybrids at the molecular level and are used to enhance properties such as thermal resistance, mechanical strength, and flame retardancy in organic polymers. google.com
The production of functionalized silsesquioxane derivatives can be achieved by reacting a base silsesquioxane structure, which may possess reactive sites like silanols (Si-OH), with a reactive organosilane. google.com this compound can be used to functionalize these cage structures. The reaction between the chlorine atom of the silane (B1218182) and the hydroxyl groups on the silsesquioxane cage results in the covalent attachment of the dicyclohexylmethylsilyl group. This modification can alter the physical properties of the silsesquioxane, for instance, by increasing its hydrophobicity and improving its compatibility with non-polar polymer matrices. This allows for the creation of tailored additives for advanced composite materials. google.com
Poly(silylether)s (PSEs) are polymers containing a silicon-oxygen-carbon linkage in their backbone, which imparts high flexibility and durability. nih.gov A modern and atom-economical method for synthesizing PSEs is the dehydrocoupling polymerization of silanes and diols, often catalyzed by transition metal complexes. dicp.ac.cn This condensation polymerization method typically involves the reaction of a dihydrosilane with a diol, releasing hydrogen gas as the only byproduct. nih.gov Catalysts based on earth-abundant metals like iron have been shown to be effective for these polymerizations, which can be applied to both primary and secondary silane monomers. nih.govbath.ac.uk
This compound must first be converted to its corresponding hydrosilane (dicyclohexylmethylsilane) to participate in dehydrocoupling. Once formed, this secondary silane can react with diols in the presence of a suitable catalyst. If used with a diol, it would act as an end-capping agent, as it is monofunctional. However, it could be copolymerized with a dihydrosilane and a diol to precisely control the polymer architecture and introduce bulky, hydrophobic side groups. Research has demonstrated that PSEs synthesized using secondary silanes exhibit higher thermal stability compared to those made from primary silanes. nih.govbath.ac.uk
| Monomer 1 (Silane) | Monomer 2 (Diol) | Catalyst | Polymer Mn (kDa) | Thermal Stability (T-5%, °C) | Citation |
| Phenylsilane | 1,4-Benzenedimethanol | Iron β-Diketiminate | 17.1 | 363.3 | nih.gov |
| Diphenylsilane | 1,4-Benzenedimethanol | Iron β-Diketiminate | 23.9 | 421.6 | nih.gov |
| Methylphenylsilane | 1,4-Benzenedimethanol | Iron β-Diketiminate | 13.9 | 370.4 | nih.gov |
| Various Dihydrosilanes | Various Aliphatic Diols | Copper-based | up to 48.4 | Not specified | dicp.ac.cn |
This table presents representative data for poly(silylether) synthesis via dehydrocoupling, illustrating how different silane monomers influence polymer properties. Dicyclohexylmethylsilane (B11991985) (the hydrosilane derivative of the title compound) would be expected to yield polymers with high thermal stability.
Specialty silicones are designed to meet specific performance requirements in a wide range of industries, from personal care to advanced electronics. andisil.com The architecture of silicone polymers (polysiloxanes) can be precisely controlled by using a combination of di-, tri-, and monofunctional silane precursors. Monofunctional silanes, such as this compound, are crucial in this context as chain-terminating agents.
During the synthesis of silicone polymers, which typically involves the hydrolysis and condensation of chlorosilanes, the inclusion of this compound stops the linear chain growth. This allows for precise control over the average molecular weight and viscosity of the final polymer. The resulting polymer chains are terminated with the dicyclohexylmethylsilyl group. This end-capping imparts unique properties to the silicone fluid, resin, or elastomer, including:
Increased Hydrophobicity: The bulky, non-polar cyclohexyl groups make the polymer highly water-repellent. specialchem.com
Enhanced Thermal Stability: The steric bulk around the terminal siloxane bond can protect it from thermal degradation.
Modified Surface Tension: The nature of the end groups influences the surface properties of the silicone polymer.
Role in Surface Modification and Coating Precursor Development
The modification of material surfaces is critical for improving adhesion, biocompatibility, and chemical resistance, or for creating hydrophobic or oleophobic surfaces. nih.govri.se Organosilanes are widely used for this purpose because they can form robust, covalent bonds with a variety of substrates. nih.gov
This compound is an effective agent for surface modification due to its reactive chloro group. This group can readily react with hydroxyl (-OH) groups present on the surfaces of materials like glass, silica (B1680970), metal oxides, and certain polymers. google.com The reaction forms a stable siloxane (Si-O-surface) bond, tethering the dicyclohexylmethylsilyl group to the surface. This creates a dense, hydrophobic monolayer. The two cyclohexyl groups provide significant steric hindrance, preventing water molecules from reaching the underlying substrate. This makes the compound an excellent precursor for developing water-repellent coatings. The process can be applied from either a solution or a vapor phase, with techniques like atomic layer deposition (ALD) offering precise control over the coating thickness on complex surfaces, including powders. nih.gov
Application in Hybrid Organic-Inorganic Material Architectures
Hybrid organic-inorganic materials are composites that combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability) at the nanometer scale. researchgate.netnih.gov This integration leads to materials with enhanced performance characteristics that are not achievable by either component alone. mdpi.comfrontiersin.org
Silicon-based compounds are fundamental to the creation of many hybrid materials. bohrium.com this compound can be used to functionalize either the inorganic or organic components before they are combined. For example:
Functionalization of Inorganic Nanoparticles: The silane can be reacted with the surface of inorganic nanoparticles (like silica or titania) to improve their dispersion within an organic polymer matrix. The hydrophobic cyclohexyl groups prevent the nanoparticles from agglomerating and create a strong interface with the polymer.
Modification of Polymer Chains: The silane can be used to introduce the dicyclohexylmethylsilyl group as a pendant group on a polymer backbone. This modifies the properties of the polymer itself, which can then be cross-linked with an inorganic network formed via a sol-gel process.
The incorporation of the bulky and robust dicyclohexylmethylsilyl moiety via this compound allows for the precise tuning of the final hybrid material's properties, such as its mechanical strength, thermal stability, and environmental resistance.
Catalytic Applications and Transformations Involving Dicyclohexylmethylchlorosilane
Dicyclohexylmethylchlorosilane as a Precursor for Catalytic Ligands or Species
While this compound is not widely documented as a direct precursor to commercially named ligands, its chemical structure provides a foundation for the synthesis of sterically demanding silyl (B83357) ligands. The Si-Cl bond is a reactive site that allows for nucleophilic substitution, enabling the introduction of coordinating groups such as phosphines, amines, or cyclopentadienyl (B1206354) moieties. ncl.ac.ukncl.ac.uk The resulting dicyclohexylmethylsilyl group would act as a bulky, electron-donating substituent, which is a desirable feature for ligands used in homogeneous catalysis to enhance catalyst stability and activity. sfu.ca
The general synthetic strategy involves reacting this compound with a suitable nucleophile. For instance, reaction with a lithiated phosphine (B1218219) (LiPR₂) could yield a silylphosphine ligand (R'₃Si-PR₂). Similarly, reaction with lithium amides or cyclopentadienyl salts can produce silyl-amine or silyl-cyclopentadienyl ligands, respectively. ncl.ac.ukncl.ac.uk
The steric bulk provided by the two cyclohexyl groups is a key feature. In transition metal catalysis, bulky ligands are known to promote reductive elimination and stabilize low-coordination number, catalytically active species. sci-hub.se For example, dialkylbiaryl phosphine ligands, known for their bulk, have proven highly effective in palladium-catalyzed cross-coupling reactions. sci-hub.se A ligand incorporating the dicyclohexylmethylsilyl group would be expected to exert a significant steric influence on the metal center, potentially impacting the selectivity and efficiency of catalytic transformations.
Furthermore, phosphasilenes (compounds with P=Si double bonds) have been noted for their potential to act as strong π-accepting ligands for transition metals. mdpi.com The synthesis of such species can involve chlorosilane precursors, highlighting another pathway through which compounds like this compound could be transformed into catalytically relevant species. mdpi.com
Role of Chlorosilanes in Lewis Acid-Catalyzed Transformations
Chlorosilanes, including structurally related compounds to this compound, play a significant role in Lewis acid-catalyzed reactions. Their function can be broadly categorized into two areas: acting as additives or co-catalysts that modulate the reactivity of a primary Lewis acid catalyst, and serving as substrates in transformations catalyzed by Lewis acids.
Chlorosilanes as Lewis Acidic Additives:
Another key role is enhancing the acidity of a catalytic system. Some Lewis acid catalysts require an additive to boost their Lewis acidity to effectively catalyze certain reactions.
Table 1: Examples of Lewis Acids and Additives in Catalytic Reactions
| Primary Catalyst | Additive/Co-catalyst | Reaction Type | Role of Additive |
|---|---|---|---|
| FeCl₃ | tert-Butyldimethylchlorosilane (TBSCl) | Prins Cyclization | Prevents product inhibition |
| Ca(OTf)₂ | Bu₄NPF₆ | Diels-Alder Reaction | Enhances Lewis acidity of Ca(II) |
| ZnCl₂ | AlCl₃ | Phenyl Esterification | Forms a combined, more active Lewis acid system |
This table illustrates the general principle of using additives in Lewis acid catalysis, a role this compound could potentially fulfill.
Chlorosilanes as Substrates:
Chlorosilanes themselves can be transformed in reactions catalyzed by Lewis acids. A notable example is the metal-free hydrogenolysis of chlorosilanes to produce valuable hydrosilanes (R₃SiH). This transformation can be achieved using a "frustrated Lewis pair" (FLP), which combines a Lewis acid (e.g., a borane) and a bulky Lewis base. The FLP system activates hydrogen gas, which then reduces the Si-Cl bond of the chlorosilane to an Si-H bond. This method has been shown to be effective for a range of chlorosilanes, producing hydrosilanes in moderate to high yields.
Influence on Transition Metal-Mediated Organic Reactions
This compound, as a monochlorosilane, is a relevant substrate for a variety of transition metal-mediated reactions, most notably in carbon-silicon bond formation. The Si-Cl bond, while strong, can be activated by transition metal complexes, particularly those of palladium and nickel. sci-hub.se
Cross-Coupling Reactions:
A significant application for chlorosilanes is in direct cross-coupling reactions, such as the silyl-Heck reaction. In this process, a chlorosilane couples with an alkene in the presence of a transition metal catalyst to form an alkenylsilane. Research has demonstrated that a combination of a nickel complex and a Lewis acid co-catalyst can effectively catalyze the direct silyl-Heck reaction of various chlorosilanes, including monochlorosilanes. sci-hub.se
Palladium catalysts, particularly when supported by bulky, electron-rich phosphine ligands like DavePhos, are also highly effective for the cross-coupling of chlorosilanes with organometallic reagents (e.g., organoaluminum reagents). sci-hub.se These reactions allow for the selective transfer of an organic group to the silicon center, replacing the chlorine atom. Given its structure, this compound would be a suitable substrate for such a reaction to form a new C-Si bond, yielding Dicyclohexylmethyl(organo)silane.
Table 2: Examples of Transition Metal-Catalyzed Reactions of Chlorosilanes
| Chlorosilane Substrate | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Various Dichlorosilanes | Organoaluminum Reagents | [Pd(C₃H₅)Cl]₂ / DavePhos | Methylmonochlorosilanes |
| Various Trichlorosilanes | Organoaluminum Reagents | [Pd(C₃H₅)Cl]₂ / DavePhos | Methylmonochlorosilanes |
| Chlorosilanes | Alkenes (e.g., Styrenes) | Nickel Complex / Lewis Acid | Alkenylsilanes |
This table showcases representative catalytic systems where chlorosilanes are key reactants. This compound would fall into the category of substrates for these transformations.
The mechanism of these couplings generally involves the activation of the Si-Cl bond by the low-valent transition metal center, which can occur via oxidative addition. The steric and electronic properties of the ligands on the metal, as well as the substituents on the silicon atom, are crucial for the success of the reaction. The bulky cyclohexyl groups on this compound would influence the approach to the metal center and the subsequent reaction steps.
Theoretical and Computational Investigations of Dicyclohexylmethylchlorosilane and Its Analogues
Quantum Chemical Analysis of Silicon Bonding in Chlorosilanes
Quantum chemical methods, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic structure and nature of bonding in chlorosilanes. These studies provide fundamental data on bond lengths, bond angles, and bond dissociation energies, which are critical for predicting molecular behavior.
Research on various chlorosilanes has shown that the Si-Cl bond is a primary site for reaction. DFT calculations have been employed to study the dissociative adsorption of chlorosilanes on silicon surfaces, a key process in chemical vapor deposition. These studies reveal that for molecules like dichlorosilane (B8785471) (SiH₂Cl₂) and trichlorosilane (B8805176) (SiHCl₃), cleavage of the Si-Cl bond is energetically more favorable than the Si-H bond. For a sterically hindered molecule like dicyclohexylmethylchlorosilane, the bulky cyclohexyl groups are expected to influence the electronic environment of the silicon center, potentially affecting the polarity and strength of the Si-Cl bond.
Computational studies have also systematically investigated the effect of substituents on the hydrolysis of chlorosilanes. The energy barrier for hydrolysis is influenced by the electrophilicity of the silicon atom, steric effects, and the potential for hydrogen bonding with water molecules. The presence of electron-donating alkyl groups, such as the cyclohexyl and methyl groups in this compound, can modulate the reactivity of the Si-Cl bond. Furthermore, quantum chemical calculations have been used to determine properties like adiabatic electron affinities (AEA) and to understand the geometry changes upon negative ion formation in chlorosilanes.
| Molecule | Bond | Calculated Bond Length (Å) | Dissociation Energy (kcal/mol) | Computational Method |
|---|---|---|---|---|
| H₃Si-Cl | Si-Cl | 2.05 | ~110 | Various |
| H₃C-Cl | C-Cl | 1.78 | ~84 | Various |
| SiH₂Cl₂ | Si-Cl | - | - | DFT |
| SiHCl₃ | Si-Cl | - | - | DFT |
| H₃Si-SiH₃ | Si-Si | 2.33 | ~74 | Various |
Molecular Dynamics Simulations for Understanding Reactivity Profiles
Molecular dynamics (MD) simulations offer a powerful lens for examining the dynamic behavior and reactivity of organochlorosilanes over time. By simulating the motion of atoms and molecules, MD can reveal complex reaction pathways, conformational changes, and interactions with other molecules or surfaces. These simulations are particularly useful for understanding polymerization processes and the formation of monolayers on substrates.
Reactive force fields (ReaxFF) are often employed in MD simulations to model chemical reactions like bond formation and breaking. For instance, MD simulations have been used to study the silanization of silica (B1680970) surfaces, showing how alkylmethoxysilanes hydrolyze and condense to form self-assembled monolayers. Such studies reveal that the length of the alkyl chain and the reaction mechanism (direct condensation vs. a two-step hydrolysis-condensation) influence the structure and density of the resulting film. For this compound,
Advanced Characterization Methodologies for Dicyclohexylmethylchlorosilane Derivatives and Reaction Products
Spectroscopic Analysis for Structural Elucidation (e.g., advanced NMR, IR, Raman, Mass Spectrometry)
Spectroscopic methods are indispensable for the detailed structural elucidation of dicyclohexylmethylchlorosilane derivatives. These techniques probe the molecular structure at an atomic level, providing data on connectivity, functional groups, and molecular weight.
Nuclear Magnetic Resonance (NMR) Spectroscopy stands as a primary tool for determining the precise structure of these derivatives in solution. columbia.edubeilstein-journals.org ¹H NMR provides information on the chemical environment of hydrogen atoms, allowing for the identification of methyl and cyclohexyl groups. The integration of signals corresponds to the ratio of protons, while coupling patterns reveal neighboring protons. ¹³C NMR complements this by identifying the carbon skeleton. For organosilicon compounds, ²⁹Si NMR is particularly powerful, offering direct insight into the silicon environment and its substituents. researchgate.net The chemical shifts in ²⁹Si NMR are highly sensitive to the nature of the groups attached to the silicon atom. researchgate.net Advanced 2D NMR techniques like COSY, HSQC, and HMBC can establish through-bond correlations between protons and carbons, confirming the connectivity of the dicyclohexyl and methyl groups to the silicon atom.
Infrared (IR) and Raman Spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups. thermofisher.comcovalentmetrology.comresearchgate.netmdpi.com IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light. thermofisher.commdpi.com For derivatives of this compound, key vibrational modes include the Si-Cl stretch, Si-C stretches, and various C-H bending and stretching modes of the cyclohexyl and methyl groups. The Si-Cl bond typically shows a strong absorption in the IR spectrum. Raman spectroscopy is particularly useful for identifying the Si-Si bonds in polysilane derivatives and symmetric vibrations that may be weak or absent in the IR spectrum. azom.comendress.comnih.gov
Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the derivatives, which aids in confirming their identity. capes.gov.brgoogle.com Techniques such as Electron Ionization (EI-MS) can provide a detailed fragmentation pattern, offering clues about the molecule's structure. Softer ionization methods like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are valuable for analyzing larger, more fragile polymeric derivatives, providing molecular weight distribution information. researchgate.net
Table 1: Hypothetical Spectroscopic Data for a Dicyclohexylmethylsilyl Derivative (e.g., Dicyclohexylmethylsilanol)
| Technique | Observation | Interpretation |
| ¹H NMR | δ 3.5-3.7 (s, 1H), 1.0-2.0 (m, 22H), 0.1-0.2 (s, 3H) | -OH proton, Cyclohexyl protons, Si-CH₃ protons |
| ¹³C NMR | δ 60-70, 25-30, -2 to -5 | Carbons of cyclohexyl rings, Si-CH₃ carbon |
| ²⁹Si NMR | δ -10 to -20 | Si atom bonded to two cyclohexyl, one methyl, and one hydroxyl group |
| FTIR (cm⁻¹) | 3200-3400 (broad), 2920, 2850, 1250, 800-900 | O-H stretch, C-H stretch (cyclohexyl), Si-CH₃ bend, Si-C stretch |
| Mass Spec (m/z) | [M]+, fragments corresponding to loss of CH₃, C₆H₁₁ | Molecular ion peak, characteristic fragments |
Chromatographic and Separation Science Techniques for Reaction Mixture Analysis
Chromatography is a fundamental technique for separating and analyzing the components of complex reaction mixtures that arise from the synthesis and modification of this compound. azom.com This allows for the assessment of product purity, identification of byproducts, and optimization of reaction conditions.
Gas Chromatography (GC) is highly effective for the analysis of volatile and thermally stable chlorosilanes and their derivatives. researchgate.net The reaction mixture is vaporized and passed through a column containing a stationary phase. google.com Separation is based on the differential partitioning of components between the mobile gas phase and the stationary phase. google.com For chlorosilane analysis, columns with non-polar stationary phases, such as those based on polysiloxanes, are often employed. researchgate.net A thermal conductivity detector (TCD) or a mass spectrometer (GC-MS) can be used for detection and identification of the separated components. epo.org GC is crucial for monitoring the progress of reactions and for quality control of the distilled products. azom.comendress.com
High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for separating less volatile or thermally sensitive derivatives, including oligomeric and polymeric materials. libretexts.org In reversed-phase HPLC (RP-HPLC), a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase. acs.orgglsciences.eu This method separates compounds based on their hydrophobicity. For more polar derivatives, Hydrophilic Interaction Liquid Chromatography (HILIC) may be employed. acs.org Derivatization is sometimes used to introduce a chromophore or fluorophore to analytes that lack a suitable UV-Vis absorption, enhancing their detectability. libretexts.org
Table 2: Chromatographic Methods for this compound Product Analysis
| Technique | Stationary Phase | Mobile Phase | Detector | Application |
| Gas Chromatography (GC) | Polysiloxane (e.g., DB-1, RTX-200) researchgate.net | Inert Gas (He, N₂) | TCD, MS | Analysis of volatile reaction products and unreacted starting materials. |
| Reversed-Phase HPLC | Octadecyl silane (B1218182) (C18) acs.orgglsciences.eu | Acetonitrile/Water, Methanol/Water | UV-Vis, RI, MS | Separation of silyl (B83357) ethers, silanols, and other non-volatile derivatives. |
| Size-Exclusion Chromatography (SEC) | Porous polymer gel | THF, Toluene | RI, Light Scattering | Determination of molecular weight distribution of polymeric derivatives. |
X-ray Diffraction Studies for Solid-State Structural Determination of Derivatives
The process involves irradiating a single crystal with a monochromatic X-ray beam. libretexts.org The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots. libretexts.org By analyzing the positions and intensities of these spots, a 3D electron density map of the molecule can be constructed, from which the atomic positions are determined. This method is invaluable for confirming the stereochemistry and packing arrangement of molecules in the crystal lattice. For complex structures, isomorphous replacement with heavy atoms may be used to help solve the phase problem inherent in crystallographic data analysis. numberanalytics.commdpi.com
Table 3: Illustrative Crystallographic Data for a Hypothetical Crystalline Derivative
| Parameter | Value | Description |
| Crystal System | Monoclinic | The shape of the unit cell. |
| Space Group | P2₁/c | The symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 10.5 Å, b = 15.2 Å, c = 9.8 Å, β = 95° | The lengths and angles of the unit cell axes. |
| Si-C (methyl) Bond Length | 1.85 Å | The distance between the silicon and methyl carbon atoms. |
| Si-C (cyclohexyl) Bond Length | 1.87 Å | The distance between the silicon and cyclohexyl carbon atoms. |
| C-Si-C Angle | 109.5° | The angle between two carbon atoms bonded to the silicon center. |
Thermogravimetric and Calorimetric Investigations of Polymeric Derivatives
Thermal analysis techniques are crucial for characterizing the properties of polymeric materials derived from this compound, such as polysilanes or polycarbosilanes. These methods measure changes in physical properties as a function of temperature. mdpi.com
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a controlled rate. researchgate.net This technique is used to determine the thermal stability and decomposition profile of polymeric derivatives. researchgate.netineosopen.org The resulting TGA curve provides information on the onset of decomposition, the temperature ranges of different degradation steps, and the amount of residual material (char yield) at high temperatures. researchgate.netresearchgate.net This is particularly important for applications where the polymers are intended for use as preceramic materials. ineosopen.org
Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. azom.com DSC is used to identify thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). mdpi.comazom.comredalyc.org The glass transition temperature is a key characteristic of amorphous polymers, marking the transition from a rigid, glassy state to a more flexible, rubbery state. azom.com For crystalline or semi-crystalline polymers, DSC reveals the enthalpy changes associated with melting and crystallization. These parameters are vital for understanding the processing conditions and service temperature limits of the polymeric materials. acs.org
Table 4: Typical Thermal Properties of a Polysilane Derivative
| Property | Method | Typical Value | Significance |
| Onset Decomposition Temp. (Td) | TGA | 350 - 450 °C | Indicates the upper limit of thermal stability in an inert atmosphere. researchgate.net |
| Char Yield at 800 °C | TGA | 40 - 60 % | Important for preceramic polymer applications, relates to ceramic yield. researchgate.net |
| Glass Transition Temp. (Tg) | DSC | 100 - 150 °C | Defines the temperature at which the amorphous polymer softens. azom.comredalyc.org |
| Melting Temperature (Tm) | DSC | > 250 °C | Indicates the melting point for crystalline domains within the polymer. |
Q & A
Q. What are the key considerations for synthesizing DCMC in laboratory settings?
- Methodological Answer : DCMC synthesis typically involves chlorination of dicyclohexylmethylsilane precursors. A one-step approach using direct chlorination with HCl or Cl₂ gas under anhydrous conditions is common . Ensure precise control of reaction temperature (e.g., 25–40°C) and stoichiometry to minimize side reactions (e.g., polysilane formation). Post-synthesis purification via fractional distillation under reduced pressure (e.g., 10–15 mm Hg) is critical to isolate high-purity DCMC. Validate purity using GC-MS or NMR, referencing protocols for analogous chlorosilanes .
Q. How should DCMC be handled to ensure laboratory safety?
- Methodological Answer : DCMC’s reactivity with moisture and corrosivity necessitate strict safety protocols:
- PPE : Wear nitrile gloves (tested via EN 374), indirect-vent goggles, and a full-body chemical-resistant suit .
- Respiratory Protection : Use NIOSH-approved OV/AG/P99 respirators in poorly ventilated areas .
- Storage : Store in sealed, moisture-free containers under inert gas (e.g., N₂). Avoid contact with water or alcohols to prevent violent hydrolysis .
Q. What analytical techniques are recommended for characterizing DCMC’s physicochemical properties?
- Methodological Answer :
- Purity Analysis : Use gas chromatography (GC) with FID detection, calibrated against certified reference standards (e.g., EPA DSSTox guidelines) .
- Thermal Stability : Perform thermogravimetric analysis (TGA) under N₂ atmosphere to assess decomposition thresholds (e.g., 150–200°C) .
- Spectroscopic Confirmation : ¹H/¹³C NMR and FT-IR to verify molecular structure, comparing peaks to databases like Reaxys .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported decomposition products of DCMC under varying conditions?
- Methodological Answer : Conflicting decomposition data often arise from differences in experimental conditions (e.g., humidity, temperature). To address this:
- Controlled Replication : Conduct parallel experiments in anhydrous vs. humidified environments using TGA-MS to track decomposition pathways .
- Cross-Validation : Compare results with computational models (e.g., DFT simulations) to predict thermodynamic stability and reaction intermediates .
- Meta-Analysis : Apply PRISMA guidelines to systematically review literature, identifying methodological inconsistencies (e.g., impurity levels, analytical sensitivity) .
Q. What experimental design frameworks are optimal for studying DCMC’s reactivity with nucleophiles?
- Methodological Answer : Use the PICO framework to structure hypotheses:
- Population : DCMC in anhydrous solvents (e.g., THF, hexane).
- Intervention : Reaction with nucleophiles (e.g., Grignard reagents, amines).
- Comparison : Reactivity under ambient vs. low-temperature conditions.
- Outcome : Yield of silane derivatives, quantified via GC or LC-MS .
Incorporate DoE (Design of Experiments) to optimize variables (e.g., molar ratios, solvent polarity) and identify interaction effects .
Q. How can researchers mitigate challenges in reproducing DCMC-based synthetic routes?
- Methodological Answer : Reproducibility issues often stem from trace moisture or oxygen. Mitigation strategies include:
- Strict Anhydrous Protocols : Use Schlenk lines or gloveboxes for reagent handling. Validate solvent dryness via Karl Fischer titration .
- Batch Consistency : Source precursors with certified purity (e.g., ≥99.5%) and document lot-specific variability .
- Collaborative Verification : Share detailed methodologies (per PRISMA standards) and raw data in open-access repositories to enable cross-lab validation .
Q. What advanced techniques are suitable for probing DCMC’s surface interactions in material science applications?
- Methodological Answer :
- Surface Functionalization : Use AFM or XPS to analyze DCMC’s adsorption on metal oxides (e.g., SiO₂, TiO₂). Compare contact angles pre/post treatment to assess hydrophobicity .
- Kinetic Studies : Employ stopped-flow spectroscopy to measure reaction rates with hydroxylated surfaces .
- In Situ Monitoring : Utilize Raman spectroscopy to track real-time structural changes during silanization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
